molecular formula C19H19ClN2O3 B14428281 3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one CAS No. 82802-88-8

3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one

Cat. No.: B14428281
CAS No.: 82802-88-8
M. Wt: 358.8 g/mol
InChI Key: VTYQCFUJOKUXOX-UHFFFAOYSA-N
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Description

3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one typically involves multi-step organic reactions. The starting materials might include isoquinoline derivatives and benzodiazepine precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the chloro group.

    Methoxylation reactions: to add methoxy groups.

    Cyclization reactions: to form the benzodiazepine ring system.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one may have applications in various fields:

    Chemistry: As a precursor for synthesizing other complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its benzodiazepine structure.

    Industry: Use in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one likely involves interaction with specific molecular targets, such as:

    GABA receptors: Modulating neurotransmitter activity.

    Enzymes: Inhibiting or activating specific enzymatic pathways.

    Ion channels: Affecting ion flow across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Lorazepam: Commonly used for its anxiolytic and sedative effects.

Uniqueness

3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one is unique due to its specific substitution pattern and structural features, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

82802-88-8

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

3-chloro-12,13-dimethoxy-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C19H19ClN2O3/c1-24-16-7-11-5-6-22-10-18(23)21-15-8-12(20)3-4-13(15)19(22)14(11)9-17(16)25-2/h3-4,7-9,19H,5-6,10H2,1-2H3,(H,21,23)

InChI Key

VTYQCFUJOKUXOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3C4=C(C=C(C=C4)Cl)NC(=O)CN3CCC2=C1)OC

Origin of Product

United States

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